molecular formula C19H18N2O4S B13715587 (5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

(5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13715587
M. Wt: 370.4 g/mol
InChI Key: IKBCLWVXQXCPCB-NTEUORMPSA-N
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Description

(5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of phenyl, sulfanyl, and trimethoxybenzylidene groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine, followed by cyclization and introduction of the sulfanyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product in large quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl or trimethoxybenzylidene moieties .

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with molecular targets involved in disease processes makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one apart from similar compounds is its unique combination of functional groups.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(5E)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one

InChI

InChI=1S/C19H18N2O4S/c1-23-15-10-12(11-16(24-2)17(15)25-3)9-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26)/b14-9+

InChI Key

IKBCLWVXQXCPCB-NTEUORMPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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